N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H19N5 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Inhibitors Development
- Rheumatoid Arthritis Treatment : Derivatives of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine were synthesized as selective JAK1 inhibitors, potentially useful for treating rheumatoid arthritis (Chough et al., 2018).
Synthesis and Structure-Activity Relationship Studies
- Cholinesterase and Aβ-Aggregation Inhibitors : Synthesis of 2,4-disubstituted pyrimidine derivatives, including the N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, revealed compounds that inhibit cholinesterase and amyloid-β aggregation, significant for Alzheimer's disease research (Mohamed et al., 2011).
Docking Studies and Method Development
- Synthesis Methodology : A facile synthesis method was developed for derivatives of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the compound's adaptability for further docking studies (Bommeraa et al., 2019).
Fungicidal Properties
- Agricultural Applications : Some derivatives of this compound were found to possess fungicidal properties, indicating potential applications in agriculture and plant protection (Тумкявичюс et al., 2013).
Antifolate and Antitumor Activity
- Cancer Research : Compounds derived from the N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine structure were synthesized and evaluated as dual inhibitors of key enzymes in cancer cell proliferation, showing promise as antitumor agents (Gangjee et al., 2005).
Psoriasis Treatment
- Inflammation and Pain Management : N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, including variations of the core compound, were identified as potent NF-κB inducing kinase inhibitors, useful in treating psoriasis (Zhu et al., 2020).
Antimicrobial Agents
- Microbial Resistance : Pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant antimicrobial activity, suggesting potential in developing new antimicrobial agents (Mohamed et al., 2009).
properties
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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